Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N'-(2,4,6-trichlorophenyl)-
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Overview
Description
Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N’-(2,4,6-trichlorophenyl)- is a complex organic compound that contains 64 atoms, including 33 hydrogen atoms, 25 carbon atoms, 2 nitrogen atoms, 1 oxygen atom, and 3 chlorine atoms . This compound is notable for its unique structure, which combines a urea backbone with various substituted phenyl groups. It has applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N’-(2,4,6-trichlorophenyl)- typically involves the reaction of appropriate substituted anilines with isocyanates. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often involving catalysts and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N’-(2,4,6-trichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often involving halogens or other reactive groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N’-(2,4,6-trichlorophenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N’-(2,4,6-trichlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N,N′-Dichlorobis(2,4,6-trichlorophenyl)urea: This compound is similar in structure but contains additional chlorine atoms.
N-Phenyl-N′-(2,4,6-trichlorophenyl)urea: This compound lacks the butyl and heptyl groups, making it less hydrophobic.
Uniqueness
Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N’-(2,4,6-trichlorophenyl)- is unique due to its combination of hydrophobic and hydrophilic regions, allowing it to interact with a wide range of molecular targets. Its structure also provides stability and specificity in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
88452-11-3 |
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Molecular Formula |
C25H33Cl3N2O |
Molecular Weight |
483.9 g/mol |
IUPAC Name |
1-[(4-butylphenyl)methyl]-1-heptyl-3-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C25H33Cl3N2O/c1-3-5-7-8-9-15-30(18-20-13-11-19(12-14-20)10-6-4-2)25(31)29-24-22(27)16-21(26)17-23(24)28/h11-14,16-17H,3-10,15,18H2,1-2H3,(H,29,31) |
InChI Key |
WXIZNHAOABRKPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(CC1=CC=C(C=C1)CCCC)C(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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